

In Vitro Activity of Ceftibuten-Avibactam Against Enterobacterales: A Comparative Guide

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Compound of Interest

Compound Name: *Ceftibuten hydrate*

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An objective analysis of ceftibuten-avibactam's performance against key Enterobacterales pathogens, supported by experimental data from recent surveillance studies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro activity of ceftibuten-avibactam against a broad range of Enterobacterales isolates, including multidrug-resistant strains. The data presented is collated from several extensive surveillance programs, primarily the Antimicrobial Testing Leadership and Surveillance (ATLAS) program, offering a global perspective on the potential of this novel oral antibiotic combination.

Executive Summary

Ceftibuten, an oral third-generation cephalosporin, is in clinical development in combination with avibactam, a β -lactamase inhibitor.^{[1][2][3][4]} This combination is being investigated as a potential oral treatment for complicated urinary tract infections (cUTIs), including acute pyelonephritis, caused by multidrug-resistant Enterobacterales.^{[2][3][5]} Avibactam restores ceftibuten's activity against bacteria producing a variety of β -lactamases, including extended-spectrum β -lactamases (ESBLs), *Klebsiella pneumoniae* carbapenemases (KPCs), OXA-48-like carbapenemases, and AmpC β -lactamases.^{[2][4][5]}

The data presented herein demonstrates that ceftibuten-avibactam exhibits potent in vitro activity against a wide spectrum of Enterobacterales, often surpassing the activity of other commonly used oral and intravenous antimicrobial agents.

Comparative In Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) values and susceptibility data for ceftibuten-avibactam and comparator agents against various populations of Enterobacterales isolates. The data is primarily derived from studies analyzing isolates collected through the ATLAS global surveillance program.

Table 1: In Vitro Activity of Ceftibuten-Avibactam and Comparators Against All Enterobacterales Isolates

Antimicrobial Agent	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Percent Susceptible (%)
Ceftibuten-Avibactam	0.03	0.06 - 0.5	>92.7% (inhibited at ≤1 µg/mL)[2]
Ceftibuten	-	0.5 - 128	64% - 89.3%
Ceftazidime-Avibactam	0.12 - 0.25	0.25 - 0.5	99.6%
Meropenem	0.03	0.06	98.2%
Levofloxacin	-	-	26.6% - 75.4%
Trimethoprim-Sulfamethoxazole	-	-	40.2% - 73.4%
Fosfomycin	-	-	96.8%
Cefpodoxime	-	-	2.6%
Ceftriaxone	-	-	1%

Note: Susceptibility percentages for ceftibuten-avibactam are often reported as the percentage of isolates inhibited at a specific concentration (e.g., ≤1 µg/mL) as formal breakpoints are still under evaluation.[2][6] Comparator susceptibility is based on established CLSI or EUCAST breakpoints.

Table 2: In Vitro Activity Against Resistant Phenotypes of Enterobacterales

Organism Phenotype	Ceftibuten-Avibactam MIC ₉₀ (µg/mL)	% Inhibited at ≤1 µg/mL	Comparator MIC ₉₀ (µg/mL) / % Susceptible
ESBL-Positive	0.25	98.4% [1]	Ceftazidime-Avibactam: 99.4% (S) [7]
KPC-Positive	4	96.7% [1]	-
Chromosomal AmpC-Positive	-	91.0% [1]	-
OXA-48-like-Positive	-	86.0% [1]	-
Acquired AmpC-Positive	-	85.5% [1]	-
Multidrug-Resistant (MDR)	>64	81.7% - 92.1% [5] [8]	-
Carbapenem-Resistant (CRE)	-	73.7% [8]	Ceftazidime-Avibactam: 77.2% (S) [8] , TMP-SMX: 24.6% (S) [8]

Experimental Protocols

The in vitro susceptibility data presented in this guide were predominantly generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#)

Broth Microdilution Method

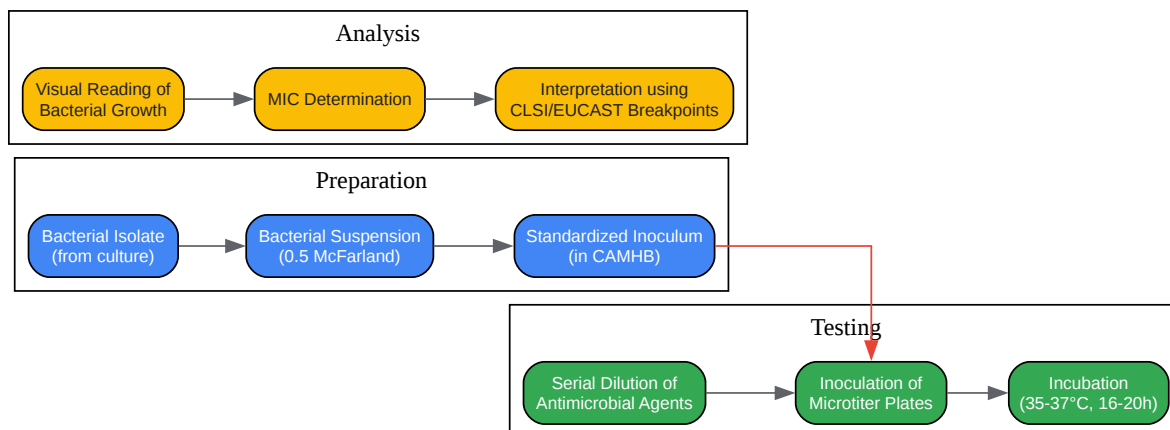
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Key steps include:

- **Preparation of Inoculum:** A standardized suspension of the bacterial isolate is prepared in a saline solution, with its turbidity adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- **Antimicrobial Agent Dilution:** Serial twofold dilutions of the antimicrobial agents are prepared in CAMHB within 96-well microtiter plates. For ceftibuten-avibactam testing, avibactam is typically maintained at a fixed concentration of 4 µg/mL.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[9\]](#)
- **Inoculation and Incubation:** Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.[\[10\]](#)
- **MIC Determination:** Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity or the presence of a cell pellet at the bottom of the well. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- **Interpretation:** The determined MIC values are interpreted as susceptible, intermediate, or resistant according to the interpretive criteria (breakpoints) established by regulatory bodies such as the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[\[5\]](#)[\[6\]](#) For ceftibuten-avibactam, provisional breakpoints or the percentage of isolates inhibited at a specific concentration are often used for analysis as formal breakpoints are being established.[\[6\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the broth microdilution method for determining the in vitro activity of antimicrobial agents.



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